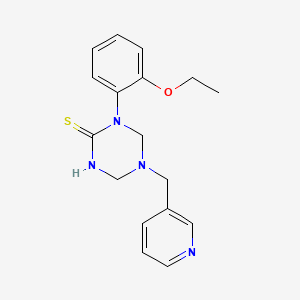![molecular formula C15H17NO3S B5880211 N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide, also known as MMS or NSC-348948, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood. However, studies have suggested that N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide may inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a role in regulating the pH of the tumor microenvironment, and inhibition of this enzyme may lead to tumor cell death.
Biochemical and Physiological Effects
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been shown to have low toxicity in vitro and in vivo studies. In addition to its anti-cancer properties, N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has also been studied for its potential use as a tool in neuroscience research. N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been shown to inhibit the activity of certain ion channels in neurons, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide. One area of interest is the development of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide analogs with improved solubility and potency. Another potential direction is the investigation of the use of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide and its potential applications in neuroscience research.
Conclusion
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is a chemical compound that has shown promise in scientific research for its potential use as an anti-cancer agent and tool in neuroscience research. While the exact mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood, studies have suggested that it may inhibit the activity of CA IX and certain ion channels in neurons. Further research is needed to fully understand the potential applications of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide and its analogs in various fields.
Synthesemethoden
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide can be synthesized through a multi-step process involving the reaction of 3-chloromethylbenzene with sodium methoxide, followed by reaction with phenylsulfonamide. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been studied for its potential use as an anti-cancer agent. In vitro studies have shown that N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-11-14-8-5-9-15(10-14)16-20(17,18)12-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRIYHZKMRNLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
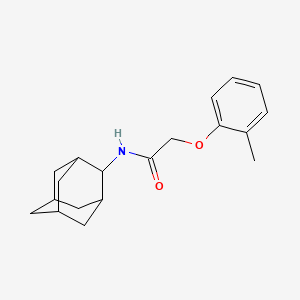
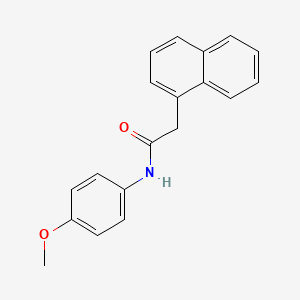
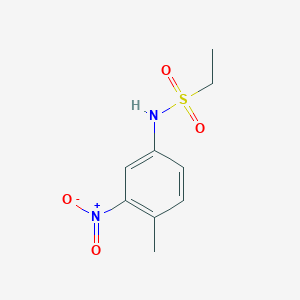
![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
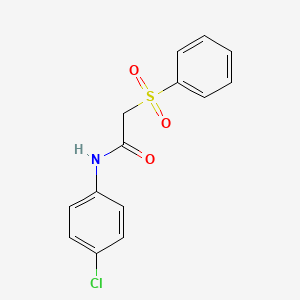
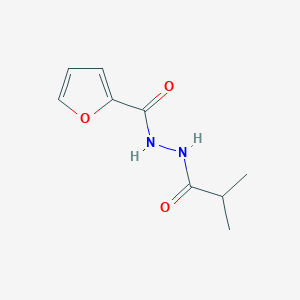
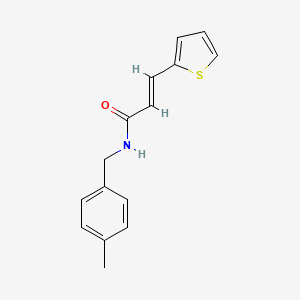
![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)
